2,1,3-Benzoselenadiazol-4(1H)-one
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Overview
Description
Benzo[c][1,2,5]selenadiazol-4-ol is a heterocyclic compound containing selenium, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]selenadiazol-4-ol typically involves the selenation of precursor compounds. One common method includes the reaction of semicarbazones with selenium dioxide in the presence of glacial acetic acid as a solvent . This reaction proceeds under mild conditions and yields the desired selenadiazole derivative.
Industrial Production Methods
While specific industrial production methods for Benzo[c][1,2,5]selenadiazol-4-ol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]selenadiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the selenadiazole ring, leading to a diverse array of derivatives.
Scientific Research Applications
Benzo[c][1,2,5]selenadiazol-4-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Selenadiazole derivatives have shown potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.
Materials Science: The compound can be used in the development of new materials with specific optoelectronic properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]selenadiazol-4-ol in biological systems involves its interaction with cellular components. For instance, some selenadiazole derivatives induce apoptosis in cancer cells through the activation of caspase-3/7 pathways . The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
Benzo[1,2,3]selenadiazole: Another selenadiazole derivative with a different ring structure, known for its potential anticancer properties.
Uniqueness
Benzo[c][1,2,5]selenadiazol-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Properties
CAS No. |
767-67-9 |
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Molecular Formula |
C6H4N2OSe |
Molecular Weight |
199.08 g/mol |
IUPAC Name |
2,1,3-benzoselenadiazol-4-ol |
InChI |
InChI=1S/C6H4N2OSe/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H |
InChI Key |
XGMGHUSBEMHANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)O |
Origin of Product |
United States |
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